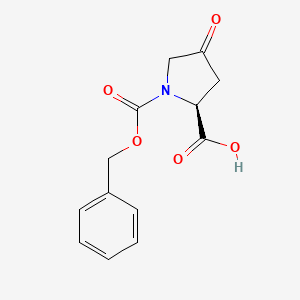

![molecular formula C8H9N3O B1312504 4,6-二甲基异恶唑并[3,4-b]吡啶-3-胺 CAS No. 670246-33-0](/img/structure/B1312504.png)

4,6-二甲基异恶唑并[3,4-b]吡啶-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

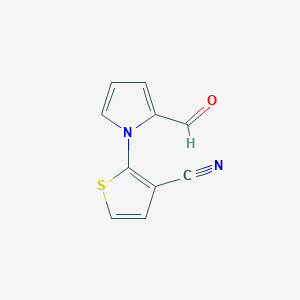

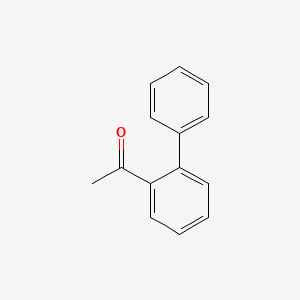

4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine is a chemical compound with the molecular formula C8H9N3O. It has an average mass of 163.177 Da and a mono-isotopic mass of 163.074554 Da .

Synthesis Analysis

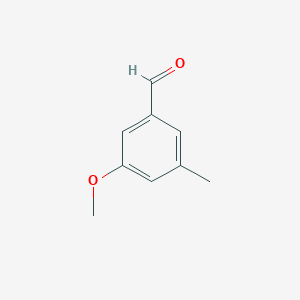

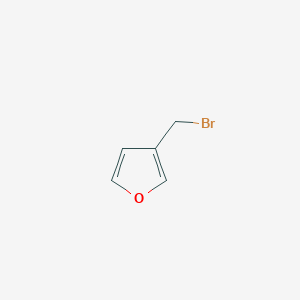

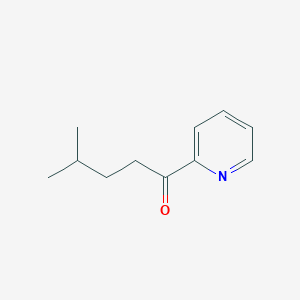

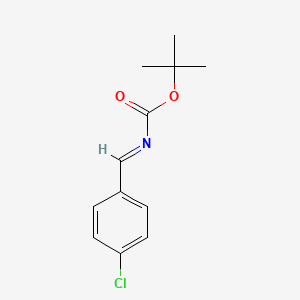

The synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine involves a series of N1-alkyl, N1-acyl, and N1-sulfonyl derivatives . The compound undergoes regioselective alkylation and sulfonylation under basic reaction conditions to give a series of N1-substituted products .Molecular Structure Analysis

The electronic structure and prototropic tautomerism of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine were studied theoretically using the B3LYP/6-31G* and ωB97X-D/6-31G* density functional methods and SM8 (H2O, DMF) solvation models .Chemical Reactions Analysis

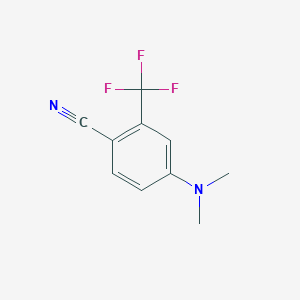

The chemical reactivity of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine has been explored, revealing that acetylation and benzoylation take place exclusively at the N1 nitrogen atom .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 338.6±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C. It also has an enthalpy of vaporization of 58.2±3.0 kJ/mol and a flash point of 158.6±26.5 °C .科学研究应用

抗真菌活性

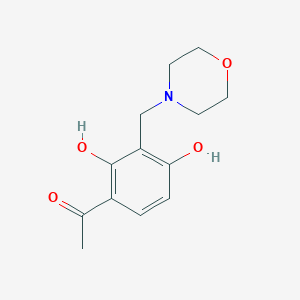

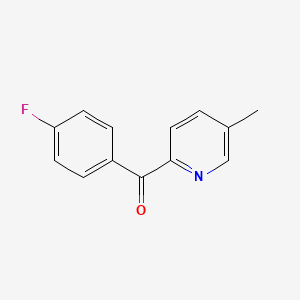

该化合物已用于合成一系列的N1-烷基、N1-酰基和N1-磺酰基衍生物,这些衍生物显示出有希望的抗真菌特性 . 这些衍生物已针对21种致病性酵母样真菌临床分离株和5种参考菌株进行了测试 . 值得注意的是,N1-苯甲酰基和N1-(4-氟苯甲酰基)衍生物分别对临床分离株显示出81%和95%的抑制效率 .

2. 皮肤和侵袭性真菌感染的治疗 由于皮肤和侵袭性真菌感染对人类健康构成持续威胁,因此需要开发新的有效和安全的抗真菌药物 . 4,6-二甲基异恶唑并[3,4-b]吡啶-3-胺的衍生物已显示出该领域的潜力 .

与人血清蛋白的相互作用

已进行研究以调查该化合物衍生物在人血清蛋白-高效液相色谱 (HSA-HPLC) 系统中的保留行为 . 本研究旨在利用定量构效关系 (QSRR) 方法探索 HSA-异恶唑啉相互作用的分子机制 .

抗菌活性

4,6-二甲基异恶唑并[3,4-b]吡啶-3(1H)-酮的新衍生物已显示出抗菌活性 . 这些衍生物已针对革兰氏阴性杆菌进行了测试,在 50–100 μg/mL 的浓度下抑制了弗氏柠檬酸杆菌、肺炎克雷伯菌、粘质沙雷氏菌和施氏假单胞菌菌株的生长 .

作用机制

Target of Action

Similar compounds have been known to exhibit antibacterial and anticancer properties, suggesting that their targets could be specific proteins or enzymes involved in these biological processes.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in the target’s function . This interaction could potentially inhibit or enhance the target’s activity, resulting in the observed biological effects.

Biochemical Pathways

Given its potential antibacterial and anticancer properties , it may affect pathways related to cell division, protein synthesis, or other vital processes in these cells.

Result of Action

Based on its potential antibacterial and anticancer properties, it could lead to the death of bacterial cells or cancer cells, or inhibit their growth or proliferation.

未来方向

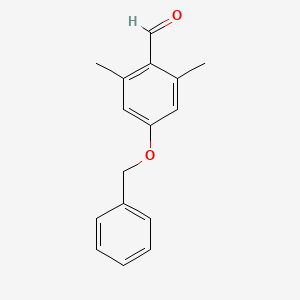

The compound has been used as a substrate for the fluorogenic tandem Mannich-electrophilic amination reaction with formaldehyde and secondary amines, which give rise to the formation of a new class of photostable fluorescent dyes . This suggests potential future directions in the development of new fluorescent dyes.

属性

IUPAC Name |

4,6-dimethyl-[1,2]oxazolo[3,4-b]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-4-3-5(2)10-8-6(4)7(9)12-11-8/h3H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXFBGGMXCHKTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NOC(=C12)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428887 |

Source

|

| Record name | 4,6-Dimethyl[1,2]oxazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

670246-33-0 |

Source

|

| Record name | 4,6-Dimethyl[1,2]oxazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。